molecular formula C9H12BrNO B12072365 2-(3-Bromo-2-methyl-phenoxy)-ethylamine

2-(3-Bromo-2-methyl-phenoxy)-ethylamine

Cat. No.: B12072365
M. Wt: 230.10 g/mol
InChI Key: SRKVJPZXBABBTE-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methyl-phenoxy)-ethylamine is an organic compound that features a brominated phenol ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine typically involves the bromination of 2-methylphenol followed by etherification and subsequent amination. One common method involves the use of N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane to brominate 2-methylphenol . The brominated product is then reacted with ethylene oxide to form the ether, which is subsequently aminated using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methyl-phenoxy)-ethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol ether moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Triphenylphosphine: Acts as a catalyst in bromination.

    Ethylene Oxide: Used for etherification.

    Ammonia or Amines: Used for amination.

Major Products Formed

    Substituted Amines: Formed through nucleophilic substitution.

    Quinones: Formed through oxidation.

    Hydrogenated Compounds: Formed through reduction.

Scientific Research Applications

2-(3-Bromo-2-methyl-phenoxy)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenol ether moiety play crucial roles in its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a brominated phenol ether and an ethylamine moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-(3-bromo-2-methylphenoxy)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4H,5-6,11H2,1H3

InChI Key

SRKVJPZXBABBTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)OCCN

Origin of Product

United States

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